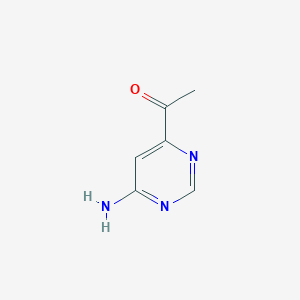
1-(6-Aminopyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of an aminopyrimidine ring attached to an ethanone group. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyrimidin-4-yl)ethanone typically involves the reaction of 6-aminopyrimidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Aminopyrimidin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The aminopyrimidine ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-Aminopyrimidin-4-one: Similar in structure but with an oxygen atom at the 4-position.
6-Aminopyrimidine: Lacks the ethanone group but shares the aminopyrimidine core.
1-(2-Aminopyrimidin-4-yl)ethanone: Similar structure with the amino group at the 2-position.
Uniqueness: 1-(6-Aminopyrimidin-4-yl)ethanone is unique due to the specific positioning of the amino group and the ethanone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-(6-aminopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3,(H2,7,8,9) |
Clave InChI |
XNUMBBFJJLVWRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


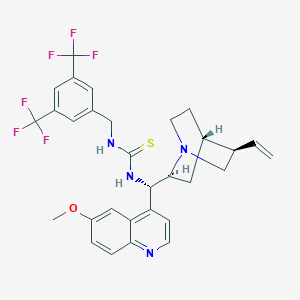
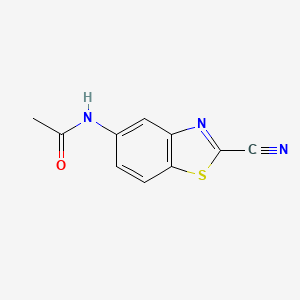
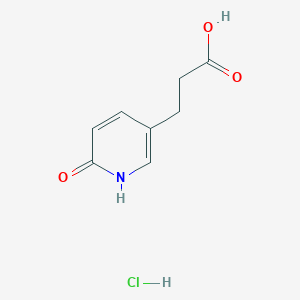

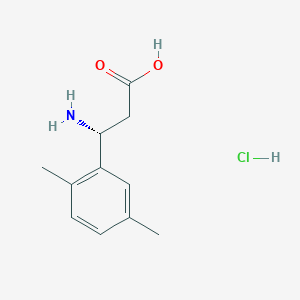

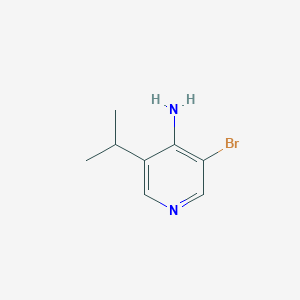
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
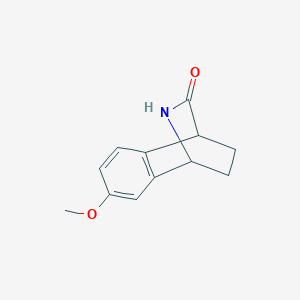
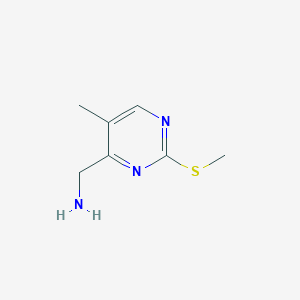

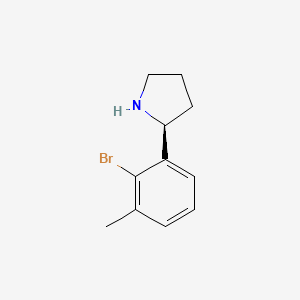
![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)

